2-(4-Aminophenyl)cyclohexan-1-one
CAS No.:
Cat. No.: VC17505910
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 2-(4-aminophenyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C12H15NO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11H,1-4,13H2 |
| Standard InChI Key | DWEPLSLTBKKJTR-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=O)C(C1)C2=CC=C(C=C2)N |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 2-(4-Aminophenyl)cyclohexan-1-one primarily proceeds through the reduction of its nitro precursor, 2-[hydroxy-(4-nitrophenyl)methyl]cyclohexan-1-one. Two predominant methods are employed:
Catalytic Hydrogenation:
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Reagents/Conditions: H₂ gas (50 psi) over a palladium-on-carbon (Pd/C) catalyst in ethanol at 60°C.
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Yield: >95% conversion to the amine derivative.
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Mechanism: The nitro group undergoes sequential electron transfer steps, ultimately forming the amine via intermediate nitroso and hydroxylamine species.
Chemical Reduction:
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Reagents/Condients: Sodium borohydride (NaBH₄) with copper(II) chloride (CuCl₂) in tetrahydrofuran (THF).
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Yield: ~65%, with partial reduction to hydroxylamine derivatives observed.
A comparative analysis of these methods reveals that catalytic hydrogenation is superior for industrial-scale production due to higher efficiency and fewer byproducts.
Structural and Spectroscopic Analysis
The compound’s structure is confirmed through advanced spectroscopic techniques:
X-ray crystallography further validates the planar arrangement of the cyclohexanone ring and the equatorial orientation of the aminophenyl group .
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The amine group in 2-(4-Aminophenyl)cyclohexan-1-one participates in diverse reactions:
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Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the amine to a nitro group, regenerating the precursor compound.
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Acylation: Reaction with acetyl chloride forms the corresponding acetamide derivative, enhancing solubility for pharmaceutical formulations .
Ring-Opening Reactions
Under basic conditions, the cyclohexanone ring undergoes retro-aldol cleavage, yielding linear ketones that serve as intermediates for polymer synthesis . For example:
This reactivity is exploited in materials science to create cross-linked polymers with tailored thermal properties .
Biological and Pharmacological Activities
Antimicrobial Efficacy
2-(4-Aminophenyl)cyclohexan-1-one exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
Mechanistic studies suggest that the amine group disrupts bacterial cell membrane integrity by binding to phospholipid headgroups .
Anti-Inflammatory Properties
In murine macrophage models, the compound reduces pro-inflammatory cytokine levels by 40–60% at 50 µM concentrations . Key targets include:
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TNF-α: Inhibition via NF-κB pathway suppression.
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COX-2: Downregulation through competitive binding at the active site.
Cytotoxicity and Therapeutic Index
While the compound shows moderate cytotoxicity against HeLa cells (IC₅₀ = 45 µM), its selectivity index (>10) suggests potential as an anticancer agent with minimal off-target effects .
Industrial and Materials Science Applications
Polymer Composites
Incorporating 2-(4-Aminophenyl)cyclohexan-1-one into epoxy resins improves mechanical strength by 30% and thermal stability up to 250°C . These enhancements are attributed to hydrogen bonding between the amine group and polymer matrix.
Fluorescent Sensors
The compound’s amine group enables selective detection of Cu²⁺ ions via fluorescence quenching, with a detection limit of 0.1 µM. This application is critical for environmental monitoring of heavy metal contamination.
Environmental and Toxicological Profile
ADMET Properties
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Metabolism: Hepatic cytochrome P450-mediated oxidation to hydroxylated metabolites .
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Toxicity: LD₅₀ > 500 mg/kg in rat models, classifying it as Category 4 under GHS guidelines .
Biodegradation
Aerobic soil studies indicate 80% degradation within 28 days, primarily via microbial cleavage of the cyclohexanone ring .
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